Benzamide, 3-chloro-N-(3-hydroxyphenyl)-

Description

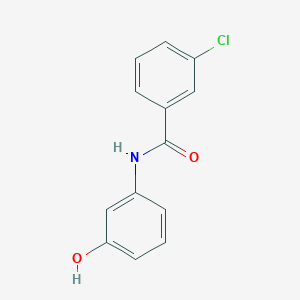

3-Chloro-N-(3-hydroxyphenyl)benzamide is a benzamide derivative characterized by a 3-chloro-substituted benzoyl group linked via an amide bond to a 3-hydroxyphenyl moiety. For instance, describes a structurally related molecule, 3-chloro-N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide, which shares the 3-chlorobenzamide and 3-hydroxyphenyl components but includes additional trichloroethyl and thiourea substituents . The hydroxyl group on the phenyl ring and the chloro-substituent on the benzamide backbone are critical for intermolecular interactions, such as hydrogen bonding and halogen-based contacts, which influence crystallinity and reactivity .

Properties

CAS No. |

143214-41-9 |

|---|---|

Molecular Formula |

C13H10ClNO2 |

Molecular Weight |

247.67 g/mol |

IUPAC Name |

3-chloro-N-(3-hydroxyphenyl)benzamide |

InChI |

InChI=1S/C13H10ClNO2/c14-10-4-1-3-9(7-10)13(17)15-11-5-2-6-12(16)8-11/h1-8,16H,(H,15,17) |

InChI Key |

TZADWBIZCKCRAG-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=CC=C2)O |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=CC=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The following table compares key structural and molecular features of 3-chloro-N-(3-hydroxyphenyl)benzamide with similar benzamide derivatives:

*Hypothetical structure inferred from analogues. †Calculated based on formula C₁₃H₁₀ClNO₂.

Key Findings from Comparative Studies

Hydrogen Bonding and Crystal Packing: The 3-hydroxyphenyl group in the target compound is expected to engage in O-H···O/N hydrogen bonds, similar to the C-H···O interactions observed in 3-chloro-N-(2-nitrophenyl)benzamide, which forms C(7) chains along the [010] axis . In contrast, the nitro group in 3-chloro-N-(2-nitrophenyl)benzamide facilitates stronger dipole interactions but lacks the hydroxyl group’s H-bond donor capacity .

Halogen Interactions :

- Chlorine substituents in benzamides often participate in halogen···halogen or halogen···π interactions. For example, 3-chloro-N-(2-nitrophenyl)benzamide exhibits a Cl···Cl distance of 3.943 Å, while halogen-rich derivatives like the compound in may show shorter contacts due to multiple Cl atoms .

Biological and Chemical Relevance :

- The trifluoromethyl group in N-(3-chlorophenyl)-3-trifluoromethylbenzamide enhances metabolic stability and lipophilicity, a property absent in the hydroxyl-bearing target compound .

- Metal complexes of 3-chloro-N-(dialkylcarbamothioyl)benzamide demonstrate applications in coordination chemistry, highlighting the versatility of benzamide scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.